N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 3-(3-methylbutyl) substituent on the pyrimidinone ring and an N-(3-fluoro-4-methylphenyl)acetamide group linked via a sulfanyl bridge. Its core structure combines a dihydrothienopyrimidinone scaffold with a branched alkyl chain (3-methylbutyl), which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S2/c1-12(2)6-8-24-19(26)18-16(7-9-27-18)23-20(24)28-11-17(25)22-14-5-4-13(3)15(21)10-14/h4-5,7,9-10,12H,6,8,11H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGNOJNLKDMJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. Its structure includes a fluoro-substituted aromatic ring and a thieno-pyrimidine moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C20H22FN3O3S2
- Molecular Weight : 435.53 g/mol
- Purity : Typically around 95% .
Biological Activity
The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an insecticide and its effects on specific biological targets.
Insecticidal Activity
Research indicates that compounds similar to this compound exhibit significant insecticidal properties. The presence of the thieno-pyrimidine structure is believed to enhance its efficacy against pests .
The proposed mechanism involves the inhibition of specific enzymes or receptors in insects, leading to disruption of their physiological functions. This is similar to other known compounds in its class, which have shown effectiveness against various arthropods .
Case Studies and Research Findings
- Study on Efficacy Against Common Pests :
- Toxicological Assessment :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | Fluorinated aromatic ring and benzofuro-pyrimidine moiety | Antimicrobial |
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| Sulfadiazine | Sulfonamide antibiotic | Antibacterial |
The comparison highlights the unique structural features of this compound that may confer distinct biological activities compared to other compounds .
Comparison with Similar Compounds
Alkyl vs. Aryl Substituents
- Target Compound : The 3-(3-methylbutyl) group is a branched alkyl chain, contributing to increased hydrophobicity compared to aromatic substituents.
- Analog 1 () : Features a 4-methylphenyl group at the same position, introducing aromatic π-π interactions but reduced flexibility. This substitution may enhance binding to hydrophobic pockets in enzymes or receptors .
- Analog 2 (): Contains 3,5,6-trimethyl groups on the thieno[2,3-d]pyrimidinone ring. The additional methyl groups could sterically hinder interactions or improve metabolic stability by blocking oxidation sites .
Ring Saturation
- Target Compound: The 3,4-dihydrothieno[3,2-d]pyrimidinone system has partial saturation, balancing planarity (for target binding) and conformational flexibility.
- Analog 3 (): Incorporates a tetrahydrobenzothieno[2,3-d]pyrimidinone scaffold. Full saturation may reduce aromatic stacking interactions but increase solubility due to decreased rigidity .
Acetamide Modifications
- Target Compound : The 3-fluoro-4-methylphenyl group combines electronegative (F) and hydrophobic (CH₃) effects. Fluorine enhances metabolic stability by resisting cytochrome P450-mediated oxidation .
- Analog 4 (): Substituted with a 4-(trifluoromethoxy)phenyl group.
- Analog 5 () : Uses a simple phenyl or 4-substituted phenyl group without halogens, likely resulting in lower bioavailability due to reduced stability and solubility .
Physicochemical Properties
*LogP and solubility values are estimated using computational tools (e.g., ChemAxon).
Structural Validation and Crystallography
The target compound’s structure would be validated using X-ray crystallography, leveraging programs like SHELXL () for refinement and ORTEP-3 () for visualization. Comparative analysis with analogs relies on accurate stereochemical data, particularly for assessing conformational differences in the dihydro vs. tetrahydro ring systems .
Implications for Drug Design
The 3-methylbutyl substituent in the target compound offers a unique balance of flexibility and hydrophobicity compared to rigid aromatic analogs. Fluorine and methyl groups on the acetamide moiety further optimize target engagement and pharmacokinetics. Future studies should explore bioactivity against kinase targets (e.g., EGFR, VEGFR) given the thienopyrimidinone scaffold’s prevalence in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
